molecular formula C19H13ClFN5O2S B2768543 N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide CAS No. 1242877-57-1

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide

Cat. No. B2768543
CAS RN: 1242877-57-1
M. Wt: 429.85
InChI Key: SLQZBVWDHFERGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C19H13ClFN5O2S and its molecular weight is 429.85. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

  • Antiasthma Agents : Compounds with the [1,2,4]triazolo[4,3-b]pyridazine framework have shown potential as mediator release inhibitors, indicating possible applications in developing antiasthma medications. The structural activity relationship studies highlight the importance of specific substituents in enhancing biological activity, providing a pathway for the design of novel therapeutic agents (Medwid et al., 1990).

  • Anticancer and PI3K Inhibition : Modifications of the [1,2,4]triazolo[4,3-b]pyridazine core, specifically by altering the acetamide group, have demonstrated notable anticancer effects and reduced toxicity. These compounds inhibit PI3Ks and mTOR, suggesting their utility in cancer treatment strategies (Xiao-meng Wang et al., 2015).

  • Antimicrobial Activity : Several studies on [1,2,4]triazolo[4,3-b]pyridazine derivatives have reported significant antimicrobial activities. These compounds have been tested against various pathogens, indicating their potential as lead compounds for developing new antimicrobial agents (Mari Sithambaram Karthikeyan et al., 2008).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-phenylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5O2S/c20-14-10-12(6-7-15(14)21)22-17(27)11-25-19(28)26-16(23-25)8-9-18(24-26)29-13-4-2-1-3-5-13/h1-10H,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQZBVWDHFERGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NN3C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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